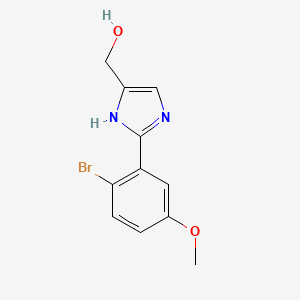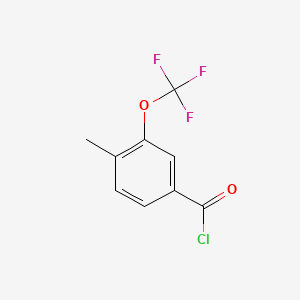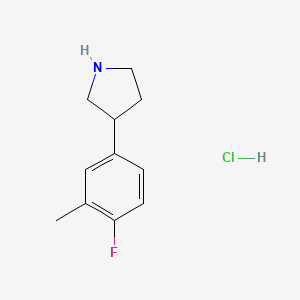
2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H10F3NO. This compound is characterized by the presence of an amino group, two methyl groups, and a trifluoromethyl group attached to a benzaldehyde core. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of catalysts such as aluminum chloride and reducing agents like tin(II) chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed:
Oxidation: Formation of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. For instance, it may inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(trifluoromethyl)benzaldehyde
- 4,5-Dimethyl-3-(trifluoromethyl)benzaldehyde
- 2-Amino-4,5-dimethylbenzaldehyde
Comparison: 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde is unique due to the combined presence of the amino, dimethyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
2-amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-5-3-7(4-15)9(14)8(6(5)2)10(11,12)13/h3-4H,14H2,1-2H3 |
InChI-Schlüssel |
KTXLGJFONCVEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C(F)(F)F)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)










![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)


